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Compound of Interest

Compound Name: PI-1840

Cat. No.: B560124

In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a crucial class
of drugs, particularly in the treatment of multiple myeloma. This guide provides a detailed
comparison of a novel, noncovalent proteasome inhibitor, PI-1840, and the FDA-approved
second-generation proteasome inhibitor, carfilzomib. This comparison is intended for
researchers, scientists, and drug development professionals to provide an objective overview
of their mechanisms of action, efficacy, and the experimental data supporting their potential.

Executive Summary

Carfilzomib is a potent, irreversible proteasome inhibitor approved for the treatment of relapsed
or refractory multiple myeloma. It has demonstrated significant efficacy in clinical trials,
improving progression-free survival and overall response rates. PI-1840, on the other hand, is
a novel, noncovalent, and rapidly reversible proteasome inhibitor that has shown promising
anti-tumor activity in preclinical studies, particularly against solid tumors. A key differentiator of
P1-1840 is its high selectivity for the constitutive proteasome over the immunoproteasome,
suggesting a potential for a different safety profile. To date, no head-to-head clinical trials
comparing the efficacy of PI1-1840 and carfilzomib have been conducted.

Mechanism of Action

Both carfilzomib and PI-1840 target the chymotrypsin-like (CT-L) activity of the 20S
proteasome, a key enzyme complex responsible for the degradation of cellular proteins.
Inhibition of the proteasome leads to an accumulation of ubiquitinated proteins, which can
induce cell cycle arrest and apoptosis in cancer cells.
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Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine-
containing active sites of the 20S proteasome.[1][2][3] This covalent and irreversible binding
leads to sustained inhibition of the proteasome's chymotrypsin-like activity.[1][4]

P1-1840 is a noncovalent and rapidly reversible inhibitor of the proteasome's chymotrypsin-like
activity.[5][6][7] This noncovalent interaction distinguishes it from the FDA-approved
proteasome inhibitors, bortezomib and carfilzomib, which act covalently.[5][6] It is suggested
that this reversible binding may contribute to a more favorable safety profile.[5][6]
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Figure 1. Comparison of the inhibitory mechanisms of Carfilzomib and PI-1840 on the

proteasome.
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Carfilzomib, in combination with other agents, has demonstrated significant efficacy in
numerous clinical trials for multiple myeloma.

) o _ _ Key Efficacy
Trial (Combination) Patient Population Reference
Outcome

) Median PFS: 26.3
Relapsed Multiple
ASPIRE (KRd vs. Rd) months vs. 17.6 [819]

Myeloma
months (HR 0.69)

Median PFS: 18.7

ENDEAVOR (Kd vs. Relapsed Multiple

months vs. 9.4 [8][10]
Vd) Myeloma

months (HR 0.53)
PX-171-003-A1 Relapsed/Refractory Overall Response B[]
(monotherapy) Multiple Myeloma Rate (ORR): 23.7%

PFS: Progression-Free Survival; KRd: Carfilzomib, Lenalidomide, Dexamethasone; Rd:
Lenalidomide, Dexamethasone; Kd: Carfilzomib, Dexamethasone; Vd: Bortezomib,
Dexamethasone.

P1-1840

The efficacy of PI-1840 has been evaluated in preclinical models, primarily in solid tumors.

. _ Key Efficacy
Experimental Model Cell Line Reference
Outcome

] IC50 values ranging
] Various cancer cell
In vitro ) from 2.2 uM to 45.2 [51[12]
lines
Y

Suppressed tumor
) MDA-MB-231 (human
In vivo (Xenograft) growth (150 mg/kg [5][6]1112]
breast cancer) daily)
aily

Inhibition of
) Osteosarcoma cell . )
In vitro ) proliferation and [13]
lines (MG-63, U2-0OS) ) ] ]
induction of apoptosis
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IC50: Half-maximal inhibitory concentration.

A notable finding from preclinical studies is that PI1-1840 suppressed the growth of human
breast tumor xenografts in nude mice, whereas bortezomib did not show significant activity in
the same model.[5][6][7]

Selectivity Profile

A significant difference between the two compounds lies in their selectivity for the constitutive
proteasome versus the immunoproteasome.

Compound Selectivity Reference

Over 100-fold more selective
P1-1840 o (516171
for the constitutive proteasome

) 2-fold more selective for the
Bortezomib ) [5]
immunoproteasome

The selectivity of carfilzomib for the constitutive versus immunoproteasome is not as clearly
defined in the provided search results. However, PI-1840's marked preference for the
constitutive proteasome may translate to a different spectrum of activity and potentially fewer
off-target effects related to immunoproteasome inhibition.

Experimental Protocols
In Vitro Proteasome Activity Assay (for P1-1840)

To determine the inhibitory activity of PI-1840 on the chymotrypsin-like (CT-L), trypsin-like (T-L),
and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome, purified rabbit
20S proteasome was incubated with varying concentrations of PI-1840. The enzymatic
activities were then measured using specific fluorogenic substrates. The IC50 values were
calculated from the resulting dose-response curves.[5]
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Figure 2. Workflow for in vitro proteasome activity assay.

In Vivo Xenograft Study (for P1-1840)

Nude mice were subcutaneously injected with human breast cancer cells (MDA-MB-231). Once
tumors reached a palpable size, mice were treated with either vehicle, P1-1840 (e.g., 150
mg/kg daily via intraperitoneal injection), or a comparator drug like bortezomib. Tumor volumes
were measured at regular intervals to assess the anti-tumor efficacy of the treatments.[6][12]

Signaling Pathways

Inhibition of the proteasome by both PI-1840 and carfilzomib leads to the accumulation of key
cellular proteins that regulate cell cycle and apoptosis. This includes the accumulation of p27,
Bax, and IkB-0.[5][6] The accumulation of IkB-a leads to the inhibition of the NF-kB pathway,
which is critical for cancer cell survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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